REACTION_SMILES
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[C:28]([O:29][CH2:30][CH3:31])(=[O:32])[CH3:33].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([N+:25](=[O:26])[O-:27])[c:11]([N:15]([C:16](=[O:17])[O:18][C:19]([CH3:20])([CH3:21])[CH3:22])[CH2:23][CH3:24])[cH:12][cH:13][cH:14]1.[ClH:34]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]([N+:25](=[O:26])[O-:27])[c:11]([NH:15][CH2:23][CH3:24])[cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CCN(C(=O)OC(C)(C)C)c1cccc(OCc2ccccc2)c1[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(=O)OC(C)(C)C)c1cccc(OCc2ccccc2)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCNc1cccc(OCc2ccccc2)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |